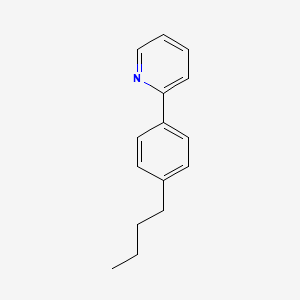
2-(4-Butylphenyl)pyridine
Descripción general
Descripción
2-(4-Butylphenyl)pyridine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
2-(4-Butylphenyl)pyridine has been used in the synthesis and characterization of sterically encumbered unsymmetrical 9-borafluorene and its pyridine adduct, which has implications in organometallic chemistry (Wehmschulte, Khan, Twamley, & Schiemenz, 2001).
It plays a role in the study of C-H bond activation. Specifically, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a related compound, reacts with K(2)PtCl(4), leading to a cyclometalated complex with a bifurcated agostic interaction, indicating its potential use in catalysis and organometallic synthesis (Crosby, Clarkson, & Rourke, 2009).
Derivatives of this compound have been studied as chemosensors for the detection of volatile organic compounds (VOCs). This research is significant in environmental monitoring and the design of sensory devices (Motorina, Lomova, Mozhzhukhina, & Gruzdev, 2019).
Pyridine derivatives, including those related to this compound, are being explored as corrosion inhibitors for steel in acidic environments, showcasing their potential in industrial applications (Ansari, Quraishi, & Singh, 2015).
Research on the degradation of pyridine in drinking water using dielectric barrier discharge shows the relevance of this compound in water treatment and environmental remediation (Li, Yi, Yi, Zhou, & Wang, 2017).
The compound has also been studied in the context of nickel-catalyzed cycloaddition reactions, further highlighting its role in synthetic chemistry (Ohashi, Takeda, Ikawa, & Ogoshi, 2011).
It is investigated in the context of deracemization of alkyl diarylmethanes, which is important in the synthesis of enantiopure compounds, a key aspect of pharmaceutical research (Prat, Dupas, Duflos, Quéguiner, Bourguignon, & Levacher, 2001).
The compound is explored in the synthesis and characterization of new rhenium(I) complexes, contributing to the field of coordination chemistry (Salassa, Garino, Albertino, Volpi, Nervi, Gobetto, & Hardcastle, 2008).
Propiedades
IUPAC Name |
2-(4-butylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-6-13-8-10-14(11-9-13)15-7-4-5-12-16-15/h4-5,7-12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLWPUMWHYNPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609644 | |
| Record name | 2-(4-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334988-37-3 | |
| Record name | 2-(4-Butylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



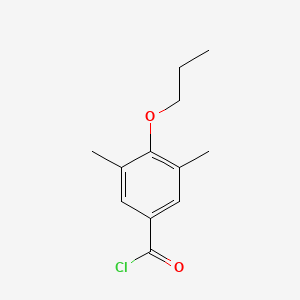
![Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7993369.png)

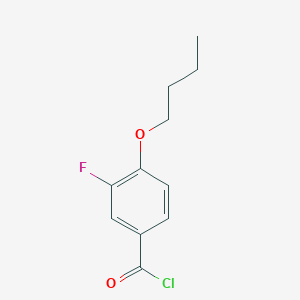
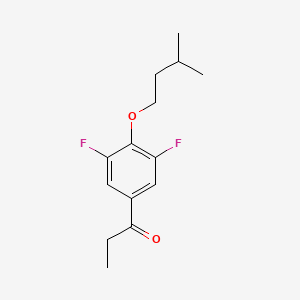


![Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol](/img/structure/B7993429.png)

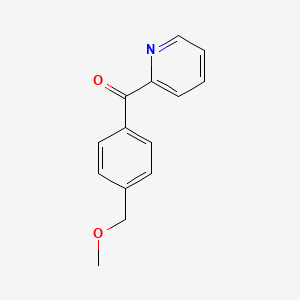

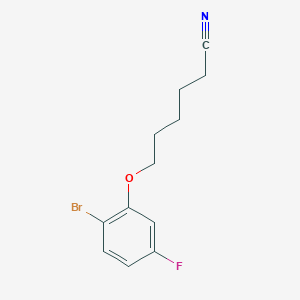
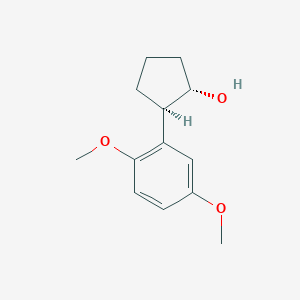
![4-[(Di-iso-propylamino)methyl]thiophenol](/img/structure/B7993465.png)